2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide
Description
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide is a hybrid compound combining a phthalimide (1,3-dioxoisoindoline) core with a substituted benzimidazole-acetamide moiety. This structure is designed to leverage the pharmacological properties of both heterocyclic systems.
The synthesis of such compounds typically involves coupling reactions between activated carboxylic acid derivatives (e.g., 2-(1,3-dioxoisoindolin-2-yl)acetic acid) and benzimidazole-containing amines. For example, EDCI/HOBT-mediated amidation in chloroform or DMF is a common strategy, as seen in related isoindoline-1,3-dione derivatives .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-1-phenylbenzimidazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-25-20-13-16(11-12-21(20)28(15)17-7-3-2-4-8-17)26-22(29)14-27-23(30)18-9-5-6-10-19(18)24(27)31/h2-13H,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTSOQKGNOKXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindolinone core, which can be synthesized from phthalic anhydride and ammonia, followed by acylation to introduce the acetamide group. The benzimidazole moiety is then introduced through a condensation reaction involving o-phenylenediamine and an appropriate aldehyde or carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Comparison of Benzimidazole-Acetamide Derivatives
Key Observations :
- The target compound’s 1-phenyl and 2-methyl substituents on the benzimidazole may enhance lipophilicity and target selectivity compared to dimethyl-substituted analogues like compound 18 .
- The absence of oxadiazole or thioether linkers (as in 7a–7e) simplifies the structure but may reduce binding versatility in biological systems .
Analogues with Phthalimide/Acetamide Hybrids
Table 2: Comparison of Phthalimide-Acetamide Derivatives
Key Observations :
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and it features significant structural motifs including an isoindoline core and a benzimidazole moiety. The presence of these groups is often associated with various pharmacological properties.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, particularly in the context of cancer therapy and anti-inflammatory responses. Notably, derivatives of related structures have been investigated for their roles as inhibitors of key enzymes involved in inflammatory processes and cancer progression.
Key Findings:
- 15-Lipoxygenase Inhibition : A study highlighted that derivatives of 2-(1,3-dioxoisoindolin-2-yl) compounds showed promise as 15-lipoxygenase inhibitors , which are relevant in the context of cancer treatment. These inhibitors can potentially reduce tumor growth by interfering with the metabolic pathways that promote inflammation and tumorigenesis .
- Anticancer Properties : The cytotoxic potency of related compounds was evaluated against various cancer cell lines, demonstrating significant activity that suggests potential for development as anticancer agents. The mechanism appears to involve apoptosis induction in cancer cells .
- Programmed Cell Death Protein 1 (PD-1) Pathway Modulation : Some derivatives have been shown to interact with the PD-1/PD-L1 pathway, a crucial target in immunotherapy for cancer. Compounds targeting this pathway may enhance immune responses against tumors .
Case Study 1: Inhibition of 15-Lipoxygenase
A series of phthalimide-based compounds were synthesized and tested for their inhibitory activity against 15-lipoxygenase. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant inhibitory potential .
Case Study 2: Cytotoxicity Assessment
In vitro studies conducted on three different cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V-positive cells, indicating early apoptotic events .
Data Tables
Q & A
Q. Table 1: Comparative Synthetic Conditions
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | Acetic acid | None | 65–72 | |
| Thioether formation | DMF | K₂CO₃ | 58–63 |
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation:
- ¹H/¹³C NMR : Distinct peaks for the dioxoisoindolinyl carbonyl (δ ~170 ppm) and benzimidazole aromatic protons (δ 7.2–8.1 ppm) confirm connectivity .
- HSQC/HMBC : Correlates protons to adjacent carbons, resolving ambiguities in heterocyclic ring substitution .
- HRMS : Validates molecular ion ([M+H]⁺) and fragments (e.g., loss of the dioxoisoindolinyl group) .
What computational methods are suitable for predicting the compound’s reactivity or binding interactions?
Advanced Research Focus
Density Functional Theory (DFT) and molecular docking provide mechanistic insights:
- DFT (B3LYP/SDD) : Calculates bond angles/dihedral angles (e.g., C1-C2-C3 = 121.4°) to predict stability and electronic properties .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes), where the dioxoisoindolinyl group may occupy hydrophobic pockets .
- Reaction path search : Quantum chemical calculations optimize transition states for synthetic steps .
How can researchers address contradictions in biological activity data across similar analogs?
Advanced Research Focus
Discrepancies in bioactivity (e.g., antimicrobial potency) arise from structural variations:
- Substituent analysis : Chlorine or methoxy groups on aryl rings enhance lipophilicity and membrane penetration, as seen in analogs like N-(3-chlorophenyl)-2-...acetamide .
- Dose-response validation : Use standardized assays (e.g., MIC for antimicrobial studies) to ensure reproducibility .
- Meta-analysis : Compare logP, polar surface area, and IC₅₀ values from analogs to establish structure-activity trends .
What strategies improve stability during scale-up synthesis?
Advanced Research Focus
Scale-up requires addressing thermal sensitivity and byproduct formation:
- Process control : Inline FTIR monitors reaction progress to prevent over-oxidation .
- Thermal profiling : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>200°C) .
- Lyophilization : Stabilizes the final product by removing residual solvents .
How do functional groups influence reactivity in downstream modifications?
Advanced Research Focus
The dioxoisoindolinyl and benzimidazole moieties enable diverse derivatization:
- Nucleophilic substitution : The acetamide’s sulfur atom reacts with electrophiles (e.g., alkyl halides) to form thioethers .
- Cross-coupling : Suzuki-Miyaura reactions modify the phenyl group on the benzimidazole .
- Hydrolysis risks : The dioxoisoindolinyl group is prone to base-mediated ring opening, requiring pH-controlled conditions .
What analytical workflows validate purity for pharmacological studies?
Q. Basic Research Focus
- HPLC-DAD : Quantifies impurities (<0.5%) using a C18 column (acetonitrile/water gradient) .
- Elemental analysis : Matches experimental vs. calculated C/H/N values (e.g., C: 65.2%, H: 4.3%, N: 12.1%) .
- TLC-MS : Screens intermediates for undesired byproducts (e.g., maleimide adducts) .
How can researchers reconcile conflicting spectral data from analogous compounds?
Advanced Research Focus
Contradictions in NMR shifts or IR stretches often stem from solvent effects or tautomerism:
- Variable temperature NMR : Resolves dynamic processes (e.g., keto-enol tautomerism in the dioxoisoindolinyl group) .
- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ alters hydrogen bonding, shifting aromatic proton signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
